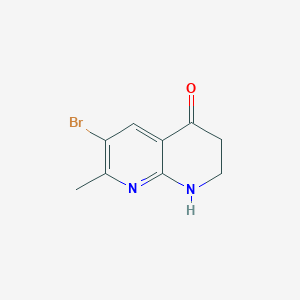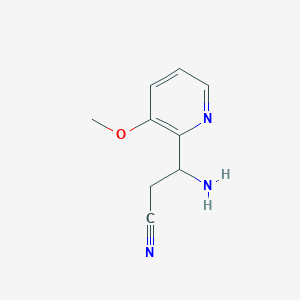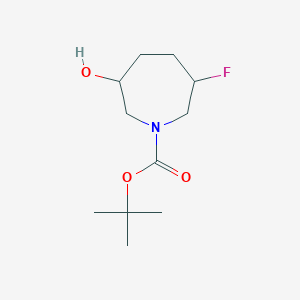
tert-Butyl 3-fluoro-6-hydroxyazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-fluoro-6-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3 and a molecular weight of 233.27 g/mol It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-fluoro-6-hydroxyazepane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azepane derivatives and fluorinating agents.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.
Carboxylation: The carboxylate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-fluoro-6-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the carboxylate group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
tert-Butyl 3-fluoro-6-hydroxyazepane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-6-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-hydroxyazepane-1-carboxylate: Similar structure but lacks the fluorine atom.
tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate: Contains a ketone group instead of a hydroxyl group.
tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: Different ring structure and additional fluorine atom.
Uniqueness
tert-Butyl 3-fluoro-6-hydroxyazepane-1-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the azepane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H20FNO3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-6-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-8(12)4-5-9(14)7-13/h8-9,14H,4-7H2,1-3H3 |
InChI Key |
DZRTZAZOIMSWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


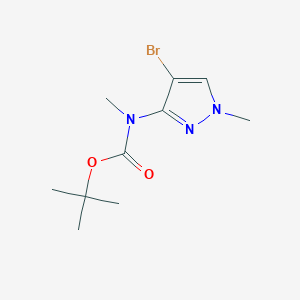

![4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12979088.png)
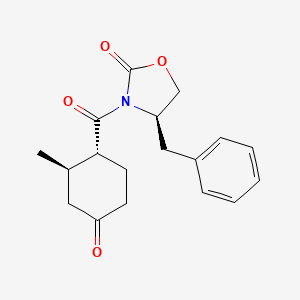
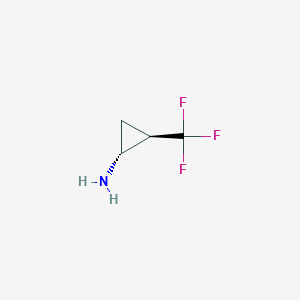
![Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B12979102.png)
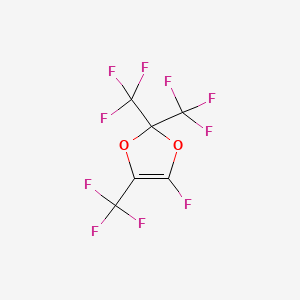
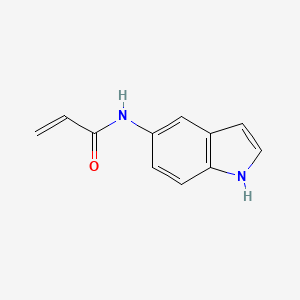
![Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12979125.png)
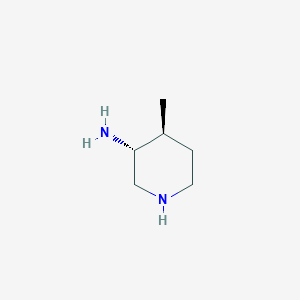
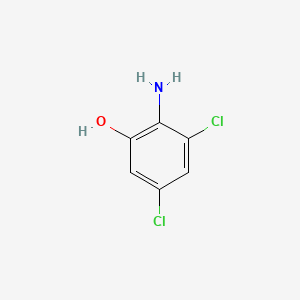
![tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12979133.png)
